molecular formula C22H28N4O4S B13958767 N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide

N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide

Cat. No.: B13958767
M. Wt: 444.5 g/mol
InChI Key: LAPJGCIQXJPTNG-UHFFFAOYSA-N
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Description

N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is a sulfonylurea-derived compound characterized by a cyclohexylcarbamoyl sulfamoyl phenethyl backbone linked to a 5-methylpicolinamide (pyridine-2-carboxamide) moiety. This structure shares similarities with anti-diabetic sulfonylureas like glipizide and glibenclamide, which act as ATP-sensitive potassium (KATP) channel inhibitors by binding to sulfonylurea receptor 1 (SUR1) .

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyridine-2-carboxamide

InChI

InChI=1S/C22H28N4O4S/c1-16-7-12-20(24-15-16)21(27)23-14-13-17-8-10-19(11-9-17)31(29,30)26-22(28)25-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,23,27)(H2,25,26,28)

InChI Key

LAPJGCIQXJPTNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide typically involves multiple steps. One common method includes the reaction of 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide with methyl 5-methylpyrazine-2-carboxylate in the presence of sodium methoxide in methanol . This reaction proceeds under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave-assisted synthesis and solid dispersion technology to enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • Sulfamoyl group : Modified with a cyclohexylcarbamoyl substituent, a common feature in sulfonylureas for enhancing SUR1 binding .
  • Heterocyclic amide : The 5-methylpicolinamide group (pyridine ring with a carboxamide at position 2 and methyl at position 5) contrasts with pyrazine or benzamide moieties in related drugs.

Comparison Table

Compound Name Heterocyclic Amide Group Sulfamoyl Substituent Primary Activity Reference
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide 5-methylpicolinamide (pyridine) N-cyclohexylcarbamoyl Potential anti-diabetic [3], [5]
Glipizide (N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-5-methylpyrazine-2-carboxamide) 5-methylpyrazine-2-carboxamide N-cyclohexylcarbamoyl Anti-diabetic (SUR1 agonist) [5]
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-oxadiazole Cyclohexyl(ethyl) Antifungal (thioredoxin reductase inhibitor) [4]
Glibenclamide (5-chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide) 2-methoxybenzamide N-cyclohexylcarbamoyl Anti-diabetic (SUR1 agonist) [3]

Pharmacological and Functional Insights

  • Anti-diabetic activity : The target compound’s sulfamoyl and cyclohexylcarbamoyl groups align with glipizide and glibenclamide, which bind SUR1 to stimulate insulin secretion . However, the picolinamide group may alter binding kinetics due to differences in hydrogen bonding (one nitrogen in pyridine vs. two in pyrazine) .
  • Antifungal activity : Compounds like LMM11 demonstrate that sulfamoyl modifications (e.g., cyclohexyl-ethyl) paired with heterocycles (1,3,4-oxadiazole) can shift activity toward fungal thioredoxin reductase inhibition .

Biological Activity

N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.

  • Molecular Formula : C22H28N4O4S
  • Molecular Weight : 428.56 g/mol
  • CAS Number : 29094-66-4

The compound is believed to exert its biological effects primarily through interactions with specific receptors in the central nervous system, particularly the serotonin 2C (5-HT2C) receptor. Recent studies have shown that compounds targeting this receptor can influence various physiological processes, including mood regulation and appetite control.

Biological Activity Overview

The biological activity of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide can be categorized into several key areas:

  • Antipsychotic Activity :
    • Research indicates that compounds similar to this one demonstrate significant antipsychotic properties by selectively agonizing the 5-HT2C receptor without activating β-arrestin pathways, which are associated with adverse effects .
    • Case Study : In a study involving amphetamine-induced hyperactivity models, related compounds showed promising antipsychotic-like effects, suggesting potential utility in treating disorders such as schizophrenia .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties, akin to other sulfamoyl-containing compounds that inhibit cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory process, and selective inhibition can lead to reduced inflammation and pain relief .
  • Potential Antidiabetic Properties :
    • Some derivatives of this compound have been explored for their antidiabetic effects, particularly in managing type II diabetes mellitus. This is attributed to their ability to enhance insulin sensitivity and regulate glucose metabolism .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Antipsychotic5-HT2C receptor agonism
Anti-inflammatoryCOX enzyme inhibition
AntidiabeticImproved insulin sensitivity

Case Studies

  • Antipsychotic Activity Study :
    • A series of N-substituted phenethylamines were designed to evaluate their selectivity at the 5-HT2C receptor. Among these, certain derivatives exhibited EC50 values in the low nanomolar range, indicating high potency and selectivity for Gq signaling pathways over β-arrestin recruitment .
  • Inflammation Model :
    • In vivo studies using carrageenan-induced paw edema models demonstrated that compounds with similar structures to N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide significantly reduced inflammation compared to standard treatments like celecoxib, suggesting a potential role as anti-inflammatory agents .

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